2-(Acetyloxy)-3-methylbenzoic acid
Overview
Description
2-(Acetyloxy)-3-methylbenzoic acid is a chemical compound with the formula C4H6O4 . It is an acetylated derivative of a benzoic acid .
Synthesis Analysis
The synthesis of 2-(Acetyloxy)-3-methylbenzoic acid can be achieved via various methods. One such method involves the reaction of 4-hydroxycoumarin with acyl chloride in the presence of dry pyridine as a catalyst . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of 2-(Acetyloxy)-3-methylbenzoic acid consists of an acetoxy group (AcO or OAc; IUPAC name: acetyloxy), which is a functional group with the formula −OCOCH3 and the structure −O−C (=O)−CH3 .Chemical Reactions Analysis
The chemical reactions of 2-(Acetyloxy)-3-methylbenzoic acid involve various acid-base reactions. As a weak organic acid, it can donate a proton (H+) in a reaction, and the degree of ionization of the drug in solution is highly dependent on the pH .Scientific Research Applications
Anti-inflammatory Activity
Cresopirine exhibits anti-inflammatory properties, making it valuable in the study of inflammation and the development of anti-inflammatory drugs . Its mechanism of action and efficacy can be explored through various in vitro and in vivo models to understand how it modulates inflammatory pathways.
Organic Synthesis
As an important intermediate in organic synthesis, Cresopirine is used to prepare various benzamide compounds. These compounds have applications ranging from medicinal chemistry to material science due to their structural versatility .
Antioxidant and Antibacterial Research
Cresopirine derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. This makes it a crucial compound in the development of new antioxidants and antibacterial agents, which are essential in combating oxidative stress and bacterial infections .
Chiral Molecular Self-Assembly
The compound has applications in the study of chiral molecular self-assembly. This is significant in the field of supramolecular chemistry, where understanding the self-assembly process can lead to the development of new materials with specific optical properties .
Pharmaceutical Development
In pharmaceutical research, Cresopirine is used to synthesize various benzamide derivatives that show promise as potential drug candidates. These derivatives are explored for their therapeutic properties in treating various diseases .
Material Science
The esterification of Cresopirine leads to the formation of compounds that can be used in material science, particularly in the creation of polymers and coatings that require specific chemical properties .
Analytical Chemistry
Cresopirine can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, ensuring accurate measurement and analysis of chemical substances .
Biochemical Research
In biochemical research, Cresopirine’s derivatives are used to study enzyme-catalyzed reactions and metabolic pathways. This helps in understanding the biochemical basis of diseases and the development of enzyme inhibitors .
Safety and Hazards
Mechanism of Action
Cresopirine, also known as 2-(Acetyloxy)-3-methylbenzoic acid or 2-Acetoxy-3-methylbenzoic acid, is a benzoic acid derivative and o-Cresotic Acid ester with anti-inflammatory activity . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Cresopirine.
Mode of Action
It is known to exhibit anti-inflammatory activity . The specific interactions between Cresopirine and its targets, as well as the resulting changes, require further investigation.
Result of Action
The molecular and cellular effects of Cresopirine’s action are primarily related to its anti-inflammatory activity . .
properties
IUPAC Name |
2-acetyloxy-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBMKGUDDJPAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195964 | |
Record name | 2-Acetoxy-m-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4386-39-4 | |
Record name | 2-(Acetyloxy)-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4386-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cresopirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4386-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetoxy-m-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxy-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRESOPIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G83E641HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research on 2-acetoxy-3-methylbenzoic acid mentioned in the provided article?
A1: The research article primarily focuses on the structural characterization of 2-acetoxy-3-methylbenzoic acid. [] The authors aim to understand the compound's structure as it serves as a chemical model for studying enzymatic catalysis.
Q2: Is there any information available about the spectroscopic data of 2-acetoxy-3-methylbenzoic acid in this research?
A2: Unfortunately, the abstract provided does not delve into specific spectroscopic data. To access that information, you would need the full text of the research paper. []
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